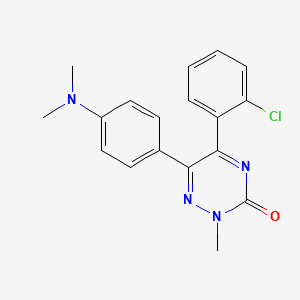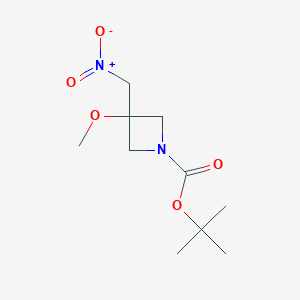
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H18N2O5 and a molecular weight of 246.26 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring.
Métodos De Preparación
The synthesis of tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes . The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparación Con Compuestos Similares
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate: Differing by the presence of a hydroxy group instead of a methoxy group.
Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: Contains a dimethylamino and fluoromethyl group instead of a methoxy and nitromethyl group.
Propiedades
Fórmula molecular |
C10H18N2O5 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O5/c1-9(2,3)17-8(13)11-5-10(6-11,16-4)7-12(14)15/h5-7H2,1-4H3 |
Clave InChI |
CFVGOEVXTQTQCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


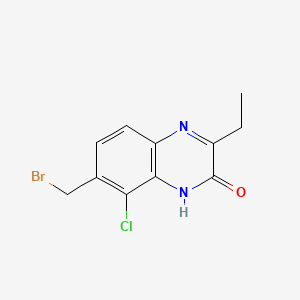
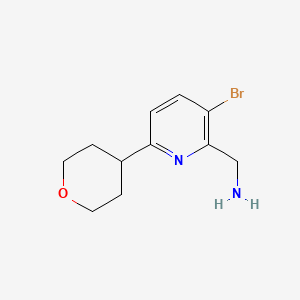
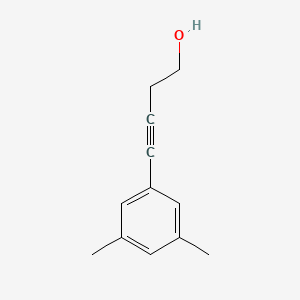
![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
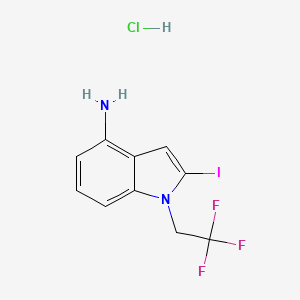
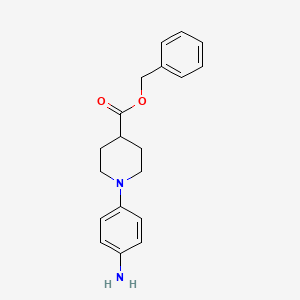
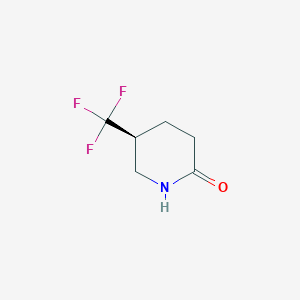
![3-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13922945.png)
![6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
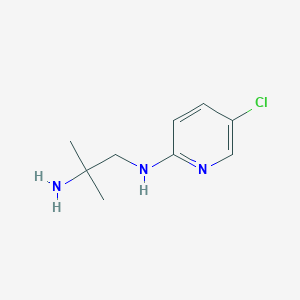
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
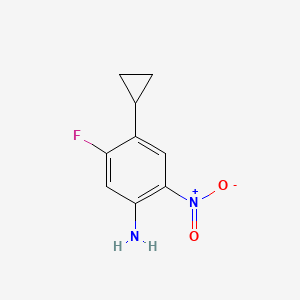
![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
